molecular formula C24H21N5OS2 B11494009 4-amino-10-oxo-8-thiophen-3-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

4-amino-10-oxo-8-thiophen-3-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

Cat. No.: B11494009
M. Wt: 459.6 g/mol
InChI Key: VIDQWQZUMHOHPO-UHFFFAOYSA-N
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Description

4-amino-10-oxo-8-thiophen-3-yl-17-thia-5,15,19-triazahexacyclo[172202,1803,1606,1509,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile is a complex organic compound featuring a thiophene ring, multiple nitrogen atoms, and a unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-amino-10-oxo-8-thiophen-3-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile, typically involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of such complex thiophene derivatives often involves multi-step synthesis processes, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

4-amino-10-oxo-8-thiophen-3-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

4-amino-10-oxo-8-thiophen-3-yl-17-thia-5,15,19-triazahexacyclo[172202,1803,1606,15

Mechanism of Action

The mechanism of action of 4-amino-10-oxo-8-thiophen-3-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, thiophene derivatives are known to interact with voltage-gated sodium channels and other protein targets, which could explain their biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as:

Uniqueness

4-amino-10-oxo-8-thiophen-3-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile is unique due to its complex hexacyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to simpler thiophene derivatives.

Properties

Molecular Formula

C24H21N5OS2

Molecular Weight

459.6 g/mol

IUPAC Name

4-amino-10-oxo-8-thiophen-3-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

InChI

InChI=1S/C24H21N5OS2/c25-10-14-17(13-6-9-31-11-13)19-15(2-1-3-16(19)30)29-22(14)27-21(26)20-18-12-4-7-28(8-5-12)23(18)32-24(20)29/h6,9,11-12,17H,1-5,7-8H2,(H2,26,27)

InChI Key

VIDQWQZUMHOHPO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C3N2C4=C(C5=C(S4)N6CCC5CC6)C(=N3)N)C#N)C7=CSC=C7)C(=O)C1

Origin of Product

United States

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